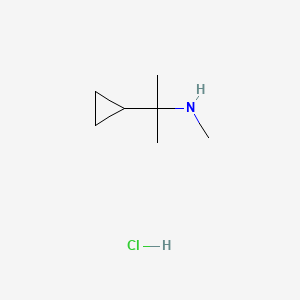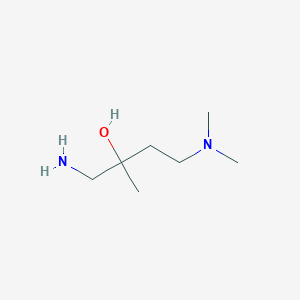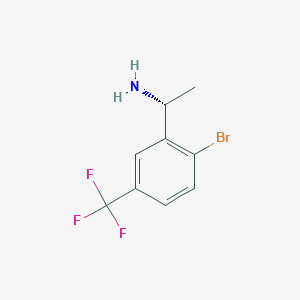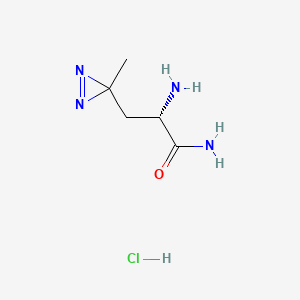![molecular formula C11H9FN2O4S2 B15314003 3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is a complex organic compound that features a thiazole ring, a carbamoyl group, and a fluoranesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the thiazole derivative with isocyanates under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic aromatic substitution reaction.
Sulfonation: The final step involves the sulfonation of the phenyl ring with fluoranesulfonic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial or fungal infections due to the presence of the thiazole ring.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Industrial Chemistry: It can be used as a catalyst or intermediate in various chemical processes, including the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate involves its interaction with specific molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may interfere with metabolic pathways, such as those involved in the synthesis of nucleic acids or proteins, leading to its antimicrobial or antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound used in cancer therapy.
Epothilone: Contains a thiazole ring and is used as an anticancer agent.
Uniqueness
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate moiety, which imparts distinct chemical properties such as increased solubility and reactivity compared to other thiazole-containing compounds .
Eigenschaften
Molekularformel |
C11H9FN2O4S2 |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
2-[(3-fluorosulfonyloxybenzoyl)amino]-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H9FN2O4S2/c1-7-6-13-11(19-7)14-10(15)8-3-2-4-9(5-8)18-20(12,16)17/h2-6H,1H3,(H,13,14,15) |
InChI-Schlüssel |
TVHRGHNZBIITCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



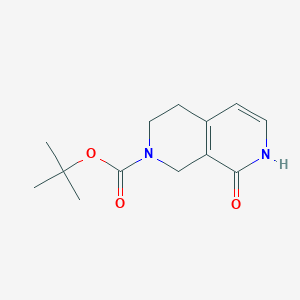



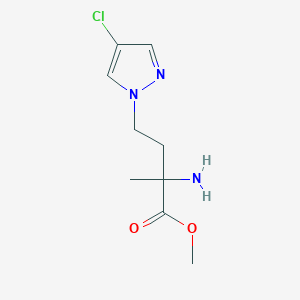
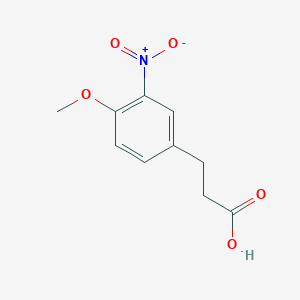

![2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate](/img/structure/B15313957.png)
